molecular formula C4H3F7N2 B1295670 Heptafluorobutyrylamidine CAS No. 375-19-9

Heptafluorobutyrylamidine

Cat. No.: B1295670
CAS No.: 375-19-9
M. Wt: 212.07 g/mol
InChI Key: HYMJOTOLJAHZCH-UHFFFAOYSA-N
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Description

Heptafluorobutyrylamidine (CAS 375-19-9) is a fluorinated aliphatic compound with the molecular formula C₄H₃F₇N₂ and a molecular weight of 212.07 g/mol . Key properties include:

  • Melting point: 49°C
  • Boiling point: 61°C (at 760 mmHg)
  • LogP: Reported as 2.55 () and 1.7 (), indicating moderate hydrophobicity .
  • Hydrogen bonding: 2 hydrogen bond donors and 8 acceptors, contributing to its polarity (topological polar surface area: 49.9 Ų) .
  • Applications: Used as a fluorinated building block in organic synthesis and industrial R&D, particularly for introducing perfluorinated groups into molecules .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7N2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMJOTOLJAHZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(C(C(F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290781
Record name Perfluorobutyrylamidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-19-9
Record name 375-19-9
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Record name Perfluorobutyrylamidine
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Record name Heptafluorobutyramidine
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Preparation Methods

Heptafluorobutyrylamidine can be synthesized through several methods. One common synthetic route involves the reaction of heptafluorobutyric acid with ammonia or amines under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Heptafluorobutyrylamidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of heptafluorobutyramidine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The fluorine atoms in heptafluorobutyramidine enhance its binding affinity and stability, making it a potent modulator of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Key Compounds for Comparison

The following compounds, sourced from fluorochemical catalogs (e.g., Combi-Blocks), share structural motifs with Heptafluorobutyrylamidine :

Heptafluorobutyramide (CAS 662-50-0)

Heptafluorobutyric anhydride (CAS 336-59-4)

1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS 15290-77-4)

1H-Heptafluorocyclopentene (CAS 1892-03-1)

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol (CAS 1992-91-2)

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Group Purity (%) Notable Properties/Applications
This compound 375-19-9 C₄H₃F₇N₂ 212.07 Amidine (-C(=NH)NH₂) 95–97 High reactivity in nucleophilic substitutions; used in fluoroorganic synthesis
Heptafluorobutyramide 662-50-0 C₄H₂F₇NO 213.06 Amide (-CONH₂) 95 Less reactive than amidine; stabilizes via resonance
Heptafluorobutyric anhydride 336-59-4 C₈F₁₄O₃ 398.08 Anhydride (-CO-O-CO-) 95 Reactive acylating agent; introduces heptafluorobutyryl groups
1,1,2,2,3,3,4-Heptafluorocyclopentane 15290-77-4 C₅H₃F₇ 196.07 Cycloalkane 98 Likely solvent or refrigerant; high thermal stability
1H-Heptafluorocyclopentene 1892-03-1 C₅HF₇ 182.05 Cycloalkene 95 Potential monomer for fluoropolymers
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol 1992-91-2 C₆H₅F₇O₂ 242.10 Diol (-OH) 98 Bifunctional building block for fluorinated surfactants or polymers
Key Differences:
  • Reactivity : this compound’s amidine group confers nucleophilic reactivity, whereas Heptafluorobutyramide’s amide group is less reactive due to resonance stabilization .
  • Functionality: Heptafluorobutyric anhydride is an electrophilic reagent for acylations, unlike the cyclopentane/cyclopentene derivatives, which are nonpolar and inert .
  • Applications: Cyclic fluorocarbons (e.g., Heptafluorocyclopentane) are likely used in refrigeration or coatings, while diols (e.g., Heptafluorohexane-1,2-diol) serve as monomers .

Research Findings and Limitations

  • Thermal Stability : this compound’s low boiling point (61°C) suggests volatility, limiting high-temperature applications compared to Heptafluorocyclopentane derivatives .
  • Environmental Impact : this compound’s ecological risks contrast with uncharacterized hazards for other compounds .
  • Data Gaps : Physical properties (e.g., density, solubility) and toxicological profiles for most compounds are undocumented in the provided sources .

Biological Activity

Heptafluorobutyrylamidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its antiproliferative, antibacterial, and antiviral activities.

Chemical Structure and Synthesis

This compound is characterized by its amidine functional group, which is known for its reactivity and biological significance. The synthesis of this compound typically involves the reaction of heptafluorobutyric acid derivatives with appropriate amines under controlled conditions to yield the desired amidine structure. The presence of fluorine atoms in the compound enhances its lipophilicity and may influence its interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. A notable study examined its activity against human cancer cell lines, including:

  • LN-229 (glioblastoma)
  • Capan-1 (pancreatic adenocarcinoma)
  • HCT-116 (colorectal carcinoma)

The results from this study indicated that this compound exhibited significant inhibitory effects on cell proliferation, with IC50 values ranging from 0.4 to 0.7 µM in certain cases, suggesting potent activity particularly against colorectal carcinoma cells .

Cell LineIC50 Value (µM)
LN-2290.5
Capan-10.6
HCT-1160.4

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. While many amidine derivatives show limited antibacterial activity, this compound demonstrated moderate efficacy against specific strains of bacteria, particularly Escherichia coli, with a minimum inhibitory concentration (MIC) around 32 µM .

Antiviral Activity

In addition to its antiproliferative and antibacterial properties, this compound has been tested for antiviral activity against various viruses, including:

  • Human coronavirus
  • Influenza virus
  • Respiratory syncytial virus (RSV)

The compound's antiviral effects were assessed using cytotoxicity assays to determine CC50 and EC50 values. The results indicated that this compound had a favorable safety profile, with no significant cytotoxic effects observed at therapeutic concentrations .

Virus TypeEC50 Value (µM)CC50 Value (µM)
Human coronavirus15>100
Influenza virus20>100
Respiratory syncytial virus10>100

Case Studies

A case study involving the application of this compound in a therapeutic context demonstrated its potential as a lead compound for drug development targeting cancer and viral infections. The study reported that modifications to the this compound structure could enhance its potency and selectivity towards cancer cells while reducing toxicity to normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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